N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide
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Overview
Description
N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide is an organic compound with a complex structure that includes a naphthalene ring, a sulfanyl group, and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide typically involves multiple steps One common method starts with the reaction of naphthalene with a suitable acylating agent to introduce the acetamide groupFinally, the cyanomethyl group is added via a nucleophilic addition reaction using a cyanomethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in optimizing the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(1-naphthyl)acetamide: Similar structure but lacks the cyanomethyl and sulfanyl groups.
N-methyl-1-naphthylamine: Contains a naphthalene ring and an amine group but differs in the functional groups attached.
Uniqueness
N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide is unique due to the presence of both a cyanomethyl group and a sulfanyl group attached to the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(cyanomethyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c16-8-9-17-15(18)11-19-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,9-11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDIBLRKALTTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSCC(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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